molecular formula C16H11BrO4 B581168 2,4-Diformylphenyl 2-(bromomethyl)benzoate CAS No. 1357946-94-1

2,4-Diformylphenyl 2-(bromomethyl)benzoate

Cat. No.: B581168
CAS No.: 1357946-94-1
M. Wt: 347.164
InChI Key: MFFUTCVJVQVEIA-UHFFFAOYSA-N
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Description

2,4-Diformylphenyl 2-(bromomethyl)benzoate is an organic compound with a complex structure that includes both aldehyde and bromomethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diformylphenyl 2-(bromomethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of 2-(hydroxymethyl)benzoic acid followed by esterification with 2,4-diformylphenol. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-Diformylphenyl 2-(bromomethyl)benzoate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.

    Reduction: Carried out in anhydrous conditions to prevent the decomposition of reducing agents.

Major Products

    Nucleophilic substitution: Substituted benzoates with various functional groups.

    Oxidation: 2,4-Diformylphenyl 2-(carboxymethyl)benzoate.

    Reduction: 2,4-Diformylphenyl 2-(hydroxymethyl)benzoate.

Scientific Research Applications

2,4-Diformylphenyl 2-(bromomethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2,4-Diformylphenyl 2-(bromomethyl)benzoate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, while the aldehyde groups participate in redox reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diformylphenyl benzoate: Lacks the bromomethyl group, resulting in different reactivity.

    2-(Bromomethyl)benzoic acid: Lacks the aldehyde groups, limiting its applications in redox reactions.

    2,4-Diformylphenyl 2-(chloromethyl)benzoate: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.

Uniqueness

2,4-Diformylphenyl 2-(bromomethyl)benzoate is unique due to the presence of both aldehyde and bromomethyl functional groups, which provide a versatile platform for various chemical transformations and applications in multiple fields.

Properties

IUPAC Name

(2,4-diformylphenyl) 2-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO4/c17-8-12-3-1-2-4-14(12)16(20)21-15-6-5-11(9-18)7-13(15)10-19/h1-7,9-10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFUTCVJVQVEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)C(=O)OC2=C(C=C(C=C2)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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